molecular formula C11H14N2O3S B14914222 3-Methyl-1-(4-methylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid

3-Methyl-1-(4-methylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B14914222
M. Wt: 254.31 g/mol
InChI Key: AKMOZGAJJSCQNL-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-methylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a thiazole ring and a pyrrolidine ring. The thiazole ring is known for its aromatic properties and reactivity, while the pyrrolidine ring is a common scaffold in drug discovery due to its versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(4-methylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods often employ catalytic processes to enhance yield and selectivity. These methods may include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form the carbon-carbon bonds efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4-methylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

3-Methyl-1-(4-methylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-methylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can bind to DNA and proteins, affecting their function. This interaction can lead to the inhibition of enzymes or the activation of signaling pathways, ultimately resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(4-methylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the thiazole and pyrrolidine rings, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

3-methyl-1-(4-methyl-1,3-thiazole-5-carbonyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O3S/c1-7-8(17-6-12-7)9(14)13-4-3-11(2,5-13)10(15)16/h6H,3-5H2,1-2H3,(H,15,16)

InChI Key

AKMOZGAJJSCQNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCC(C2)(C)C(=O)O

Origin of Product

United States

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